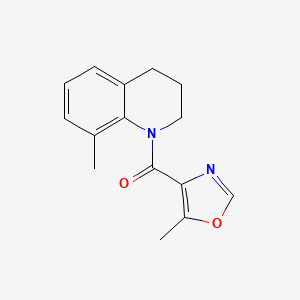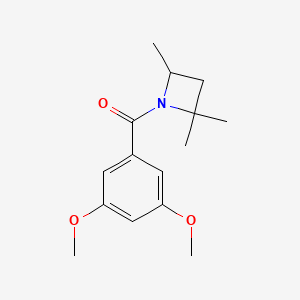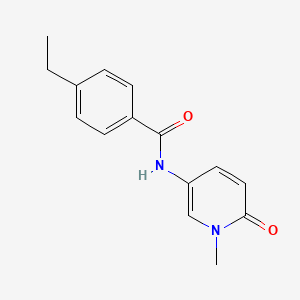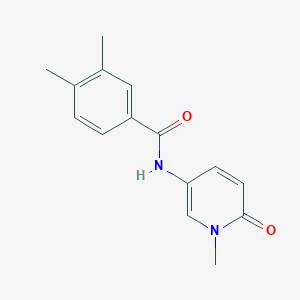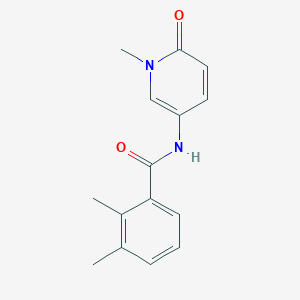
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential as an anticancer agent. DMXAA was first developed in the 1990s by a team of researchers at Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Wirkmechanismus
DMXAA's mechanism of action involves the activation of the stimulator of interferon genes (STING) pathway. STING is a cytosolic DNA sensor that plays a crucial role in the immune response to viral and bacterial infections. DMXAA activates the STING pathway by inducing the production of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which in turn activates the downstream signaling pathway. This leads to the production of TNF-α and other cytokines, which induce tumor regression.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. In preclinical models, DMXAA has been shown to selectively target and kill cancer cells by inducing TNF-α production in tumor-associated macrophages. DMXAA has also been shown to induce the production of other cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which play a crucial role in the immune response to cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It has been extensively studied in preclinical models and has been shown to have promising anticancer activity. DMXAA is also relatively easy to synthesize and has a low molecular weight, which makes it easy to administer in vitro and in vivo. However, DMXAA has several limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in some experimental settings. DMXAA has also been shown to have low bioavailability, which can limit its effectiveness in some experimental models.
Zukünftige Richtungen
Several future directions for DMXAA research have been proposed. One potential direction is to investigate the use of DMXAA in combination with other anticancer agents. Several studies have shown that DMXAA can enhance the activity of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate the use of DMXAA in combination with immune checkpoint inhibitors. Immune checkpoint inhibitors have shown promising results in the treatment of several types of cancer, and combining them with DMXAA could enhance their activity. Finally, future research could investigate the use of DMXAA in other disease settings, such as viral and bacterial infections. DMXAA's ability to activate the STING pathway could make it a promising candidate for the treatment of these diseases.
Synthesemethoden
DMXAA can be synthesized through several methods, including the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of thionyl chloride and dimethylformamide. Another method involves the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of phosphorus oxychloride, dimethylformamide, and triethylamine.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that DMXAA can selectively target and kill cancer cells by inducing tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages. TNF-α is a cytokine that plays a crucial role in the immune response to cancer, and its production has been shown to induce tumor regression in preclinical models.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)15(19)16-12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUHWMXTXJNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
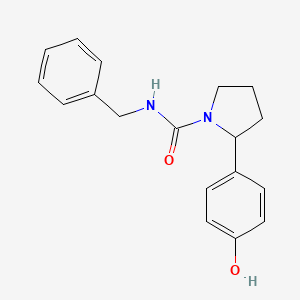
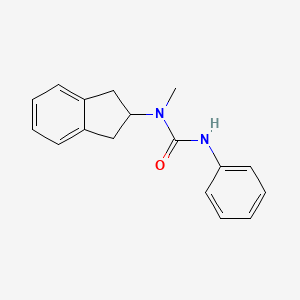

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
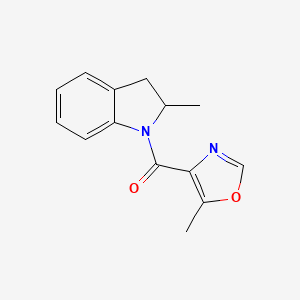
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
